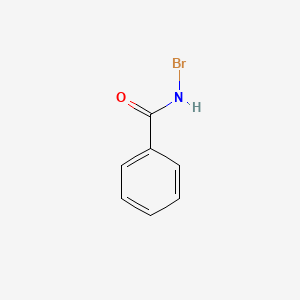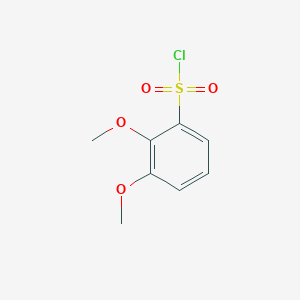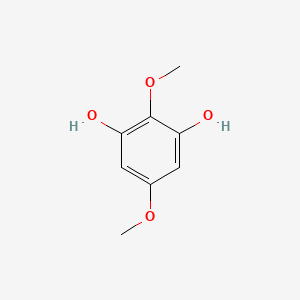
1,7-Dimethyl-3-(113C)methylpurine-2,6-dione
Descripción general
Descripción
Theophylline, also known as 1,3-Dimethylxanthine, is the principal alkaloid of Theobroma cacao (cacao plant). It is slightly water-soluble with a bitter taste . In industry, theobromine is used as an additive and precursor to some cosmetics .
Molecular Structure Analysis
Theophylline is a flat molecule, a derivative of purine. It is also classified as a dimethyl xanthine . Related compounds include theophylline, caffeine, paraxanthine, and 7-methylxanthine, each of which differ in the number or placement of the methyl groups .Physical And Chemical Properties Analysis
Theophylline is a white or colorless solid, but commercial samples can appear yellowish . It has a molecular weight of 180.16 .Aplicaciones Científicas De Investigación
Structural Analysis and Reactivity Studies :
- Gavrilova et al. (2012) conducted a study on the structures of dione derivatives, including 1,7-dimethyl-1,7-bis(dichloromethyl)-5,8-ethenodecalin-3-ene-2,6-dione, investigating their bromination and electrochemical reduction properties (Gavrilova et al., 2012).
Anticancer Properties :
- Sayın and Üngördü (2018) explored the anticancer properties of caffeinated complexes, including 3,7-dimethylpurine-2,6-dione, using computational chemistry methods to determine their reactivity and interaction with proteins (Sayın & Üngördü, 2018).
Synthesis and NMR Study of Derivatives :
- Sohár et al. (1986) investigated the synthesis of modified aminoglycosides using dimethyl biciclo[3,3,1]nonane-2,6-dione-3,7-dicarboxylate, and conducted NMR studies to establish the steric arrangement of substituents in the compounds (Sohár et al., 1986).
Novel Synthesis Methods :
- Rahmani et al. (2018) reported an efficient synthesis of pyridine-pyrimidines using 1,3-dimethyl-6-aminouracil, highlighting the reusability and activity of the catalyst used in the process (Rahmani et al., 2018).
Stereochemistry and Condensation Reactions :
- Williams et al. (1997) focused on the stereochemistry of condensation reactions involving dimethyl 1,3-acetonedicarboxylate, providing insights into the formation of specific epimers (Williams et al., 1997).
Thermal Decomposition Studies :
- Bergmann and Rahat (1976) studied the thermal decomposition of quaternary hypoxanthinium salts, including derivatives of 1,3-dimethyl-6,8-dioxotetrahydropurinium, providing valuable information on the decomposition pathways and products (Bergmann & Rahat, 1976).
Antimicrobial Activity :
- Ghorab et al. (2017) synthesized a series of compounds including 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino) derivatives, evaluating their antimicrobial activity against various bacteria and fungi (Ghorab et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds such as xanthine, a purine base found in most human body tissues and fluids, have several stimulants derived from it, including caffeine, theophylline, and theobromine .
Mode of Action
Purine-2,6-dione-based compounds have been found to exhibit significant analgesic and anti-inflammatory activities . They are believed to involve Transient Receptor Potential Ankyrin 1 (TRPA1) antagonism and phosphodiesterases (PDEs) 4B/7A inhibition .
Biochemical Pathways
It is created from guanine by guanine deaminase and from hypoxanthine by xanthine oxidoreductase .
Result of Action
Related compounds have been found to exhibit significant analgesic and anti-inflammatory activities .
Action Environment
It is known that environmental factors can significantly influence the action of many compounds .
Propiedades
IUPAC Name |
1,7-dimethyl-3-(113C)methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i2+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYVLZVUVIJVGH-VQEHIDDOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2[13CH3])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00639874 | |
| Record name | 1,7-Dimethyl-3-(~13~C)methyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00639874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
202282-98-2 | |
| Record name | 1,7-Dimethyl-3-(~13~C)methyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00639874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 202282-98-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B3049249.png)




![[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one](/img/structure/B3049259.png)




